N2-(4-fluorophenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a morpholino group, a fluorophenyl group, and a methoxyphenyl group. The presence of these functional groups could potentially give this compound a variety of interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the triazine ring. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, which is aromatic, would likely contribute to the compound’s stability. The morpholino, fluorophenyl, and methoxyphenyl groups would each add their own unique structural characteristics .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the morpholino group might participate in reactions involving the opening of the morpholine ring. The phenyl groups could undergo electrophilic aromatic substitution reactions, and the presence of the fluorine and methoxy substituents would direct these reactions to certain positions on the phenyl rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholino and methoxy groups could increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
A related compound, 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, was synthesized and evaluated for larvicidal activity. Compounds exhibited significant activity against third instar larvae, showing the potential of these derivatives in pest control applications. The presence of electron-withdrawing groups like trifluoro, fluorine, hydroxy, nitro, and methoxy on the benzyl ring enhanced activity, highlighting the importance of structural modifications for biological effectiveness (Gorle et al., 2016).
Antimicrobial Activities
Another study on 1,2,4-Triazole Derivatives, including those with morpholine components, demonstrated good to moderate antimicrobial activities against tested microorganisms. This suggests potential applications of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Characterization
Research on the synthesis of complex molecules, such as gefitinib, involved the conversion of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a mixture of benzamide and benzonitrile derivatives, demonstrating the relevance of morpholine and triazine derivatives in pharmaceutical synthesis (Jin et al., 2005).
Environmental Applications
A study utilizing a lignocellulosic substrate as a low-cost adsorbent for pesticide removal from wastewater highlighted the effectiveness of triazine derivatives in environmental remediation. This research underscores the potential for using such compounds in water purification processes (Boudesocque et al., 2008).
Exploration of Chemical Properties
Derivatives of 2,4-dimethoxy-1,3,5-triazine, including those with morpholine moieties, were studied for their crystal structures, demonstrating diverse conformational behaviors and potential for detailed chemical analysis and application in material science (Fridman et al., 2003).
Future Directions
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(3-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2.ClH/c1-28-17-4-2-3-16(13-17)23-19-24-18(22-15-7-5-14(21)6-8-15)25-20(26-19)27-9-11-29-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQUCYVHQKJRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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